
BLU-667 trans form
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BLU-667 trans form is a potent and highly selective inhibitor of the receptor tyrosine kinase rearranged during transfection (RET). This compound is being developed for the treatment of cancers driven by RET alterations, including non-small cell lung cancer, medullary thyroid cancer, and papillary thyroid cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BLU-667 trans form involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a cyclohexyl linker, which is then coupled with other intermediates to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: BLU-667 trans form primarily undergoes substitution reactions, where specific functional groups are replaced by others to modify its chemical structure. It can also participate in oxidation and reduction reactions under certain conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
BLU-667 trans form has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of kinase inhibition and to develop new inhibitors with improved selectivity and potency . In biology, it is used to investigate the role of RET signaling in cellular processes and to identify potential biomarkers for RET-driven cancers . In medicine, this compound is being developed as a targeted therapy for patients with RET-altered cancers, offering a more effective and less toxic alternative to traditional chemotherapy . In industry, it is used in the development of diagnostic tools and assays for detecting RET alterations in clinical samples .
Mechanism of Action
BLU-667 trans form exerts its effects by selectively inhibiting the kinase activity of RET. It binds to the active site of the RET kinase, preventing the phosphorylation of downstream signaling molecules and thereby blocking the signaling pathways that drive cancer cell proliferation and survival . The molecular targets of this compound include both wild-type and mutant forms of RET, making it effective against a wide range of RET-driven cancers .
Comparison with Similar Compounds
BLU-667 trans form is unique in its high selectivity and potency for RET compared to other kinase inhibitors. Similar compounds include cabozantinib and vandetanib, which also target RET but have broader kinase activity and higher off-target toxicities . This compound offers a more targeted approach, reducing the risk of side effects and improving therapeutic outcomes for patients with RET-altered cancers .
List of Similar Compounds:- Cabozantinib
- Vandetanib
- RXDX-105
This compound stands out due to its superior selectivity and efficacy in inhibiting RET, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C27H32FN9O2 |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
N-[(1R)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m1/s1 |
InChI Key |
GBLBJPZSROAGMF-BDNFLSAOSA-N |
Isomeric SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)N[C@H](C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


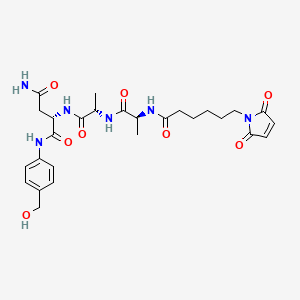

![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B11933596.png)

![[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B11933604.png)
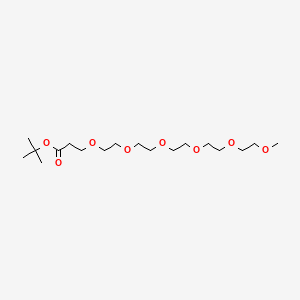

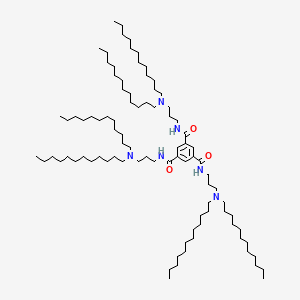



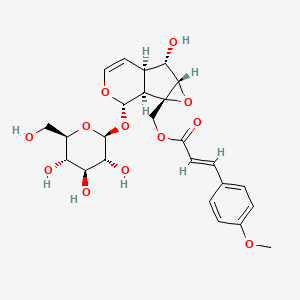
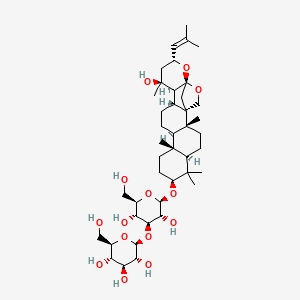
![calcium;(4R,6S,8S,10E,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B11933659.png)
